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molecular formula C8H8O2 B089530 2,5-Dimethyl-1,4-benzoquinone CAS No. 137-18-8

2,5-Dimethyl-1,4-benzoquinone

Cat. No. B089530
M. Wt: 136.15 g/mol
InChI Key: MYKLQMNSFPAPLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06872718B1

Procedure details

To a solution of 2,5-dimethyl-1,4-benzoquinone (68.1 g, 0.5 mol) in diethylether:THF (1:1, 800 ml) was added a solution of 80% sodium hydrosulfite (218 g, 1.0 mol) in water (800 ml) and the mixture was stirred for 30 minutes. The organic layer was separated, washed with saturated brine (800 ml), and then dried over anhydrous sodium sulfate. The organic layer was purified by silica gel chromatography with a small amount of silica gel and eluted with THF. The solvent was removed under reduced pressure to obtain 68.9 g as a yellow solid. The crystals were dissolved in ethanol (700 ml). To the solution were added dimethyl sulfate (189 ml, 2.0 mol) and 80% sodium hydrosulfite (21.8 g, 0.1 mol), and then added dropwise a 28% solution of sodium methoxide in methanol (482 ml, 2.5 mol) under reflux. After completion of the addition, the mixture was further stirred under reflux for 3 hours and then the solvent was removed under reduced pressure. The residue was poured into ice-cold water (2000 ml) and extracted with ethyl acetate. The organic layer was separated, washed with saturated brine and dried over magnesium sulfate, and then the solvent was removed under reduced pressure. The residue was purified by silica gel chromatography with a small amount of silica gel and eluted with ethyl acetate:hexane (1:4), and the solvent was removed under reduced pressure.
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
68.1 g
Type
reactant
Reaction Step Two
Quantity
218 g
Type
reactant
Reaction Step Two
Name
diethylether THF
Quantity
800 mL
Type
solvent
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
189 mL
Type
reactant
Reaction Step Three
Quantity
21.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
482 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3](=[O:10])[CH:4]=[C:5]([CH3:9])[C:6](=O)[CH:7]=1.S(S([O-])=O)([O-])=O.[Na+].[Na+].S([O:24][CH3:25])(OC)(=O)=O.[CH3:26][O-].[Na+].CO>C(OCC)C.C1COCC1.O.C(O)C>[CH3:26][O:10][C:3]1[CH:4]=[C:5]([CH3:9])[C:6]([O:24][CH3:25])=[CH:7][C:2]=1[CH3:1] |f:1.2.3,5.6,8.9|

Inputs

Step One
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
68.1 g
Type
reactant
Smiles
CC=1C(C=C(C(C1)=O)C)=O
Name
Quantity
218 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
diethylether THF
Quantity
800 mL
Type
solvent
Smiles
C(C)OCC.C1CCOC1
Name
Quantity
800 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
189 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
21.8 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
482 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated brine (800 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The organic layer was purified by silica gel chromatography with a small amount of silica gel
WASH
Type
WASH
Details
eluted with THF
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain 68.9 g as a yellow solid
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
ADDITION
Type
ADDITION
Details
After completion of the addition
STIRRING
Type
STIRRING
Details
the mixture was further stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was poured into ice-cold water (2000 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography with a small amount of silica gel
WASH
Type
WASH
Details
eluted with ethyl acetate:hexane (1:4)
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC1=C(C=C(C(=C1)C)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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